

Physical and chemical properties of 2'-O-(2-Methoxyethyl)-cytidine.

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Compound of Interest

Compound Name: 2'-O-(2-Methoxyethyl)-cytidine

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An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-cytidine

This technical guide provides a comprehensive overview of the physical and chemical properties of **2'-O-(2-Methoxyethyl)-cytidine**, a crucial building block in the development of antisense oligonucleotide therapeutics. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy reference.

Core Physical and Chemical Properties

2'-O-(2-Methoxyethyl)-cytidine, often abbreviated as 2'-O-MOE-C, is a synthetic derivative of the naturally occurring nucleoside, cytidine. The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification significantly enhances the therapeutic properties of oligonucleotides by increasing their nuclease resistance and binding affinity to target RNA.^{[1][2]}

Structure and Identification

The chemical structure and key identifiers of **2'-O-(2-Methoxyethyl)-cytidine** are presented below.

Identifier	Value
IUPAC Name	4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one[3][4][5]
CAS Number	223777-16-0[3][6]
Molecular Formula	C ₁₂ H ₁₉ N ₃ O ₆ [3][6][7]
Molecular Weight	301.30 g/mol [3][8]
Synonyms	2'-MOE-C, 2'-MOE-rC, 2'-O-MOE-rC, 2'-O-MOE-Cr, 2'-MOE-Cytidine, 2'-O-MOE Cytidine[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of **2'-O-(2-Methoxyethyl)-cytidine**. It is important to note that some of these values are predicted based on computational models.

Property	Value	Source
Appearance	White to off-white solid	[6][8]
Melting Point	153-155 °C (for the L-nucleoside derivative)	[9]
Boiling Point (Predicted)	535.3 ± 60.0 °C	[6][10]
Density (Predicted)	1.57 ± 0.1 g/cm ³	[6][10]
Solubility	DMSO: 250 mg/mL (829.74 mM)	[6][8]
pKa (Predicted)	13.36 ± 0.70	[6]
Storage Temperature	2-8°C	[4][6]

Stability and Storage

2'-O-(2-Methoxyethyl)-cytidine is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep the solid material at 2-8°C.[4][6] When incorporated into oligonucleotides, the 2'-O-methoxyethyl modification confers significant resistance to nuclease degradation compared to unmodified RNA.[1] Solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is advisable to protect the compound from light.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2'-O-(2-Methoxyethyl)-cytidine**.

Synthesis of 2'-O-(2-Methoxyethyl)-cytidine from Uridine

The synthesis of **2'-O-(2-Methoxyethyl)-cytidine** is typically achieved through the conversion of the more readily available 2'-O-(2-Methoxyethyl)-uridine. A common method involves the 4-nitrophenylation of the uridine derivative followed by amination.[6]

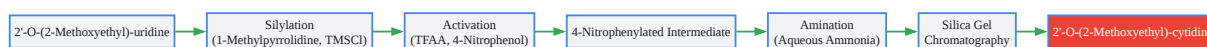
Materials:

- 2'-O-(2-Methoxyethyl)-uridine
- 1-Methylpyrrolidine
- Chlorotrimethylsilane
- Dry Acetonitrile
- Trifluoroacetic anhydride
- 4-Nitrophenol
- Dichloromethane
- Saturated aqueous sodium hydrogen carbonate
- Dioxane

- Concentrated aqueous ammonia
- Silica gel for column chromatography

Procedure:

- Stir a mixture of 2'-O-(2-Methoxyethyl)-uridine, 1-methylpyrrolidine, and chlorotrimethylsilane in dry acetonitrile at room temperature for 1 hour.
- Cool the reaction mixture to 0°C and add trifluoroacetic anhydride dropwise over 5 minutes.
- After stirring for an additional 30 minutes at 0°C, add 4-nitrophenol to the reaction mixture.
- Maintain the reaction at 0°C for 3 hours.
- Pour the reaction mixture into saturated aqueous sodium hydrogen carbonate and extract the product with dichloromethane.
- Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.
- Dissolve the residue in dioxane and add concentrated aqueous ammonia in a sealed flask.
- Heat the mixture at 55°C for 24 hours.
- Concentrate the resulting yellow solution under reduced pressure.
- Purify the crude product by short column chromatography on silica gel to yield **2'-O-(2-Methoxyethyl)-cytidine** as an off-white solid.[6]



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Caption: Synthesis workflow for **2'-O-(2-Methoxyethyl)-cytidine**.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of **2'-O-(2-Methoxyethyl)-cytidine**. A general protocol for the analysis of nucleoside derivatives is provided below.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
- B: Acetonitrile

Procedure:

- Prepare a stock solution of **2'-O-(2-Methoxyethyl)-cytidine** in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
- Set the column temperature to 30°C.
- Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Inject the sample onto the column.
- Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 50% B over 30 minutes).
- Monitor the elution at a wavelength of 271 nm.
- The purity is determined by integrating the peak area of the main compound relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of **2'-O-(2-Methoxyethyl)-cytidine**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

Acquisition Parameters (Typical for ¹H NMR):

- Pulse Program: Standard 1D proton
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-10 ppm

Acquisition Parameters (Typical for ¹³C NMR):

- Pulse Program: Standard 1D carbon with proton decoupling
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-180 ppm

Data Analysis:

- Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak.

- Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to confirm the molecular weight of **2'-O-(2-Methoxyethyl)-cytidine**.

Instrumentation:

- Mass spectrometer with an electrospray ionization (ESI) source, coupled to an LC system (LC-MS).

Procedure:

- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infuse the sample directly into the ESI source or inject it into the LC-MS system.
- Acquire the mass spectrum in positive ion mode.
- The expected $[M+H]^+$ ion for $C_{12}H_{19}N_3O_6$ is m/z 302.13.

Role in Antisense Oligonucleotide Technology

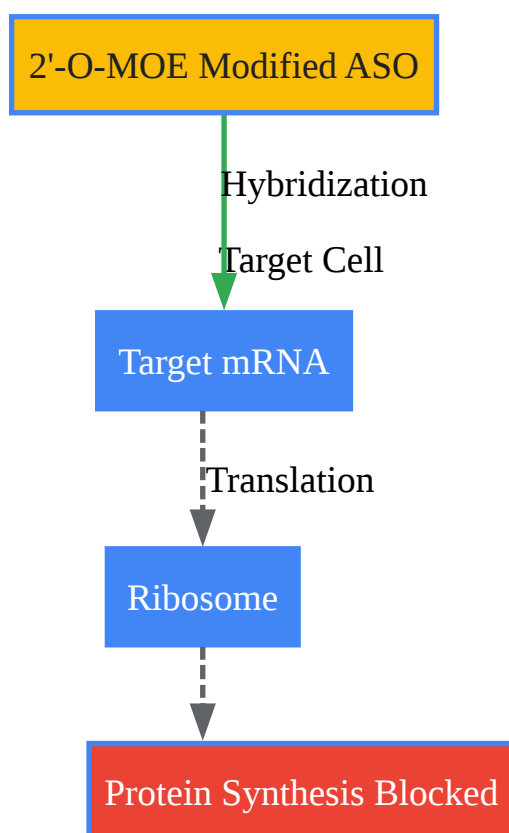
The primary application of **2'-O-(2-Methoxyethyl)-cytidine** is as a monomer unit in the synthesis of antisense oligonucleotides (ASOs). The 2'-O-MOE modification is a hallmark of second-generation ASO technology.

Key Advantages of 2'-O-MOE Modification:

- **Increased Nuclease Resistance:** The bulky 2'-O-methoxyethyl group sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.[\[1\]](#)
- **Enhanced Binding Affinity:** The 2'-O-MOE modification pre-organizes the sugar pucker into an A-form helical geometry, which is favorable for binding to complementary RNA targets. This leads to a higher melting temperature (T_m) of the oligonucleotide-RNA duplex.

- **Reduced Immunostimulatory Effects:** Compared to first-generation phosphorothioate oligonucleotides, 2'-O-MOE modified ASOs often exhibit a more favorable safety profile with reduced non-specific protein binding and lower immunogenicity.

Antisense Oligonucleotide (ASO)



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Caption: Mechanism of action for a 2'-O-MOE modified ASO.

In a typical "gapmer" ASO design, the central region consists of DNA monomers that can recruit RNase H to cleave the target RNA, while the flanking regions are composed of 2'-O-MOE modified nucleosides to provide nuclease resistance and high binding affinity.

This technical guide provides a foundational understanding of the physical and chemical properties of **2'-O-(2-Methoxyethyl)-cytidine** and its critical role in the development of oligonucleotide-based therapeutics. The detailed protocols and structured data serve as a valuable resource for researchers and professionals in the field.

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